

## A Comparative Analysis of mRNA-3705 and Liver Transplantation for Methylmalonic Acidemia

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Methylmalonic acidemia (MMA) is a rare, life-threatening inborn error of metabolism characterized by the deficiency of the mitochondrial enzyme methylmalonyl-CoA mutase (MUT). This deficiency leads to the accumulation of toxic metabolites, primarily methylmalonic acid, causing recurrent metabolic decompensation and progressive multi-organ damage.[1] Current treatment strategies aim to reduce the production of these toxic metabolites and manage acute crises. This guide provides a detailed comparison of two therapeutic approaches: the investigational mRNA therapy, mRNA-3705, and the established surgical intervention, liver transplantation.

### **Mechanism of Action**

mRNA-3705: This investigational therapy is designed to deliver a synthetic messenger RNA (mRNA) encoding the human MUT enzyme.[2] The mRNA is encapsulated within a lipid nanoparticle to facilitate its delivery to cells, primarily hepatocytes.[3] Once inside the cells, the mRNA instructs the cellular machinery to produce a functional MUT enzyme, thereby restoring the deficient enzymatic activity and enabling the proper metabolism of methylmalonyl-CoA.[1]

Liver Transplantation: This surgical procedure involves replacing the patient's liver with a healthy donor liver.[4] Since the liver is a primary site of MUT enzyme activity, a successful transplant provides a source of functional enzyme, which can correct the metabolic defect.[4] This approach aims to provide a long-term and continuous source of the missing enzyme.



## **Quantitative Data Comparison**

The following tables summarize the available quantitative data for mRNA-3705 and liver transplantation. It is important to note that the data for mRNA-3705 are from an ongoing Phase 1/2 clinical trial and are subject to change, while the data for liver transplantation are from long-term observational studies and meta-analyses.

Table 1: Efficacy and Metabolic Control

| Parameter                                 | mRNA-3705 (Interim Phase<br>1/2 Data)                                                                    | Liver Transplantation<br>(Published Studies)                                                                                                                                                                                                                                                                                      |
|-------------------------------------------|----------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Biomarker Reduction                       | Dose-dependent reductions in plasma methylmalonic acid and other disease-related biomarkers observed.[5] | Significant decrease in plasma MMA levels. In one study, mean preoperative levels of 2218.5 mmol/L decreased to 307.5 mmol/L postoperatively. [6] Another review reported a decrease to 13.8% of preoperative levels.[7] Following combined liver/kidney transplantation, plasma MMA was reduced to 3% of pre-dialysis levels.[8] |
| Metabolic Decompensation<br>Events (MDEs) | Exploratory clinical endpoint in the ongoing trial; data on reduction of MDEs is being collected.[9]     | 100% rate of metabolic eradication (prevention of metabolic stroke/decompensations) reported in a meta-analysis. [10][11]                                                                                                                                                                                                         |
| Dietary Protein Intake                    | Potential for improved protein tolerance is an expected benefit being evaluated.[2]                      | Protein intake was significantly increased after liver-kidney transplantation.[12]                                                                                                                                                                                                                                                |

Table 2: Safety and Adverse Events



| Parameter                        | mRNA-3705 (Interim Phase<br>1/2 Data as of Aug 25,<br>2023)                                                                                                  | Liver Transplantation<br>(Published Studies)                                                                                                                                                         |
|----------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Serious Adverse Events<br>(SAEs) | One serious adverse event of "body temperature increased" (Grade 2, resolved) was assessed as related to mRNA-3705.[9]                                       | Mortality rates of 11-14% have been reported.[13][14] Causes of death include multi-organ failure, hepatic failure, and sepsis.[13][14]                                                              |
| Common Adverse Events            | Most common adverse events were pyrexia and upper respiratory tract infection. Infusion-related reactions occurred in less than 5% of administered doses.[9] | Common complications include biliary complications (0.2%), vascular complications (7.7%), and rejection (18.4%).[10][11] Viral infections and renal impairment are also frequently reported.[13][14] |
| Discontinuations                 | No discontinuations due to safety-related reasons.[9]                                                                                                        | Graft loss can occur, although death-censored graft survival rates are high (97-98.5%).[6] [10][11]                                                                                                  |

# Experimental Protocols mRNA-3705: Phase 1/2 Clinical Trial (NCT04899310)

The "Landmark Study" is a global, open-label, dose-optimization and expansion study evaluating the safety, tolerability, pharmacodynamics, and pharmacokinetics of mRNA-3705 in participants with isolated MMA due to MUT deficiency.[15][16]

- Study Design: The trial consists of two parts: a dose-optimization stage and a doseexpansion stage.[16]
- Participants: Individuals aged one year and older with a confirmed diagnosis of isolated MMA due to MUT deficiency are eligible.[16]



- Intervention: mRNA-3705 is administered via intravenous infusion.[2] The study is evaluating multiple doses and dosing intervals.[16]
- Primary Endpoints: The primary endpoints are safety and tolerability.
- Secondary and Exploratory Endpoints: These include pharmacokinetic parameters, changes in blood methylmalonic acid and 2-methylcitrate levels, and the frequency of metabolic decompensation events and MMA-related hospitalizations.[9]

## Liver Transplantation for MMA: A Generalized Surgical Approach

The surgical protocol for liver transplantation in MMA patients is generally similar to that for other metabolic disorders, with specific perioperative management to prevent metabolic decompensation.

- Preoperative Management: Patients undergo a thorough evaluation to assess their overall health and suitability for transplantation. Management often includes a protein-restricted diet and carnitine supplementation.[17]
- Surgical Procedure: The diseased liver is surgically removed and replaced with a whole or partial liver from a deceased or living donor.[4]
- Postoperative Management: Immediate postoperative care focuses on managing immunosuppression to prevent graft rejection, monitoring for surgical complications, and carefully managing metabolic status to avoid decompensation.[17] Lifelong immunosuppressive medication is required.

# Visualizing the Pathways and Processes MMA Metabolic Pathway





Click to download full resolution via product page

Figure 1: Simplified metabolic pathway in Methylmalonic Acidemia.

## **Mechanism of Action: mRNA-3705**





#### Click to download full resolution via product page

Figure 2: Mechanism of action of mRNA-3705 in hepatocytes.

## **Experimental Workflow Comparison**



Click to download full resolution via product page

Figure 3: High-level comparison of experimental workflows.

### Conclusion



Both mRNA-3705 and liver transplantation offer promising therapeutic avenues for patients with MMA by addressing the underlying enzyme deficiency. Liver transplantation is an established, potentially curative procedure but carries the risks of major surgery, lifelong immunosuppression, and donor organ shortages.[4][14] mRNA-3705 represents a novel, non-surgical approach that aims to restore enzyme function through gene therapy.[2] While early data are encouraging, the long-term efficacy and safety of mRNA-3705 are still under investigation in ongoing clinical trials.[9][18] The choice between these two modalities will ultimately depend on a comprehensive evaluation of the patient's clinical condition, the long-term data from the mRNA-3705 trials, and a careful risk-benefit assessment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. hra.nhs.uk [hra.nhs.uk]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Improved therapeutic efficacy in two mouse models of methylmalonic acidemia (MMA) using a second-generation mRNA therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Value of Liver Transplantation for Methylmalonic Acidemia PMC [pmc.ncbi.nlm.nih.gov]
- 5. irp.cdn-website.com [irp.cdn-website.com]
- 6. Long-Term Outcomes of Living Donor Liver Transplantation for Methylmalonic Acidemia -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. s29.q4cdn.com [s29.q4cdn.com]
- 10. Safety and efficacy of liver transplantation for methylmalonic acidemia: A systematic review and meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]



- 12. Long-term outcome of methylmalonic aciduria after kidney, liver, or combined liver-kidney transplantation: The French experience PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Post-transplantation Outcomes in Patients with PA or MMA: A Review of the Literature -PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trial Details [trials.modernatx.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. mdpi.com [mdpi.com]
- 18. clinicaltrials.eu [clinicaltrials.eu]
- To cite this document: BenchChem. [A Comparative Analysis of mRNA-3705 and Liver Transplantation for Methylmalonic Acidemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668667#comparing-mrna-3705-to-livertransplantation-for-mma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com